1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine
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Overview
Description
1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an oxolane ring.
Preparation Methods
The synthesis of 1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with appropriate alkylating agents under controlled conditions. For instance, the reaction of piperidine with 2-methyloxolane in the presence of a base such as sodium hydride can yield the desired compound . Industrial production methods often involve multi-step processes that include the preparation of intermediates, followed by their functionalization to obtain the final product .
Chemical Reactions Analysis
1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine can be compared with other similar compounds, such as:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer and antimicrobial activities.
Matrine: A piperidine alkaloid with antimalarial and antiviral properties.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields of research and industry .
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
1-methyl-N-(2-methyloxolan-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C11H22N2O/c1-9-11(5-8-14-9)12-10-3-6-13(2)7-4-10/h9-12H,3-8H2,1-2H3 |
InChI Key |
QCWJBGNWGOXHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2CCN(CC2)C |
Origin of Product |
United States |
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